molecular formula C17H19N3O2 B2591504 N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide CAS No. 2223772-38-9

N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2591504
CAS No.: 2223772-38-9
M. Wt: 297.358
InChI Key: DJZXNJWRRVPBBL-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyanocyclopropyl group: This step may involve the reaction of a cyclopropyl derivative with a cyanating agent.

    Attachment of the 4-methylphenylmethyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide
  • N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-4-carboxamide

Uniqueness

N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-2-4-13(5-3-12)9-20-10-14(8-15(20)21)16(22)19-17(11-18)6-7-17/h2-5,14H,6-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZXNJWRRVPBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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